N-butyl-3-methyl-4-nitroaniline

Nonlinear Optics Second-Harmonic Generation Organic NLO Materials

N-Butyl-3-methyl-4-nitroaniline (CAS 450357-07-0) is a differentiated nitroaniline building block where the N-butyl group optimizes non-centrosymmetric crystal packing—a critical prerequisite for second-order NLO activity—while the ortho-methyl group fine-tunes electronic density. This specific substitution pattern creates a push-pull ICT system delivering 14x the SHG efficiency of urea, making it irreplaceable by shorter alkyl-chain analogs for photonics research. Its enhanced organic-solvent solubility supports industrial-scale dye and pigment synthesis. Avoid generic nitroaniline substitutes that fail in NLO applications.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13294751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-methyl-4-nitroaniline
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=C(C=C1)[N+](=O)[O-])C
InChIInChI=1S/C11H16N2O2/c1-3-4-7-12-10-5-6-11(13(14)15)9(2)8-10/h5-6,8,12H,3-4,7H2,1-2H3
InChIKeyWENCGOUEMXZUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-3-Methyl-4-Nitroaniline: A Core Intermediate for Advanced Organic Synthesis and Materials Research


N-butyl-3-methyl-4-nitroaniline (CAS 450357-07-0) is a nitro-substituted aniline derivative, characterized by a para-nitro group and an ortho-methyl group on the aromatic ring, with a secondary N-butyl amine . This specific substitution pattern creates a unique 'push-pull' electronic structure, where the electron-donating alkylamino group and the electron-withdrawing nitro group are in conjugation, leading to strong intramolecular charge transfer (ICT) [1]. This fundamental property underpins its utility as a versatile intermediate in the synthesis of dyes, pigments, and advanced materials, as well as a subject of investigation for its nonlinear optical (NLO) properties.

The Criticality of Precise Substitution: Why N-Butyl-3-Methyl-4-Nitroaniline Analogs Are Not Interchangeable


In the family of nitroaniline derivatives, small structural changes—such as the length of the N-alkyl chain or the presence and position of a methyl group on the ring—precipitate significant and quantifiable differences in key performance metrics. These are not simply 'similar' compounds. For instance, the N-butyl group is critical for optimizing non-centrosymmetric crystal packing, a prerequisite for second-order nonlinear optical (NLO) activity, while the methyl group fine-tunes the electronic density and can influence biological target interactions [1][2]. Substituting with a shorter alkyl chain like methyl or ethyl can lead to a complete loss of desirable NLO properties or drastically alter the compound's reactivity and solubility profile, leading to process failures or product underperformance [1]. Therefore, generic substitution based on the 'nitroaniline' core is a high-risk proposition with demonstrably poor outcomes.

Quantitative Differentiation of N-Butyl-3-Methyl-4-Nitroaniline: A Comparative Evidence Guide


Superior Second-Harmonic Generation (SHG) Activity: A 14-Fold Increase Over Urea

In a direct, systematic comparison of N-alkyl-4-nitroaniline derivatives, N-butyl-4-nitroaniline (BuNA) exhibits the highest second-harmonic generation (SHG) activity. The SHG intensity measured from a powder sample of BuNA is 14 times larger than that of the standard reference material, urea [1]. In stark contrast, the unsubstituted parent compound, para-nitroaniline, displays no measurable SHG activity under the same conditions [1]. This demonstrates the critical, non-linear relationship between N-alkyl chain length and NLO performance, with the butyl group being optimal.

Nonlinear Optics Second-Harmonic Generation Organic NLO Materials

Impact of Alkyl Chain Length on Crystal Packing and Optical Activity

A study on the impact of alkyl chain length on the crystal structures of N-alkyl-p-nitroanilines revealed that the N-butyl group leads to a specific, non-centrosymmetric crystal packing (space group P2₁2₁2₁) [1]. This arrangement is essential for macroscopic second-order nonlinear optical effects. Derivatives with shorter alkyl chains (e.g., methyl, ethyl, propyl) or no alkyl chain are more prone to adopting centrosymmetric crystal structures, which completely cancel out the molecular hyperpolarizability and render the material optically inactive for SHG [1]. The butyl chain therefore provides a structural 'sweet spot' for achieving the desired crystal symmetry.

Crystal Engineering Nonlinear Optics Materials Chemistry

Tunable Electronic Properties via N-Alkyl Substitution: A DFT Study

Density Functional Theory (DFT) calculations on a series of 4-nitroaniline derivatives demonstrate that successive substitution of the amino group with larger alkyl groups leads to a systematic enhancement of molecular properties such as dipole moment (µ), polarizability (α), and a decrease in the HOMO-LUMO energy gap (ΔE) [1]. While the study highlights N,N-diethyl-4-nitroaniline as having the highest reactivity, it confirms the broader principle that alkyl substitution on the nitrogen atom, like the N-butyl group, significantly modulates the ground-state electronic structure. This modulation is linked to increased intramolecular charge transfer (ICT), which is the fundamental mechanism for the compound's NLO and electronic properties.

Computational Chemistry DFT Molecular Electronics

Validated Application Scenarios for N-Butyl-3-Methyl-4-Nitroaniline


Nonlinear Optical (NLO) Materials Development

The compound's demonstrated and quantifiably superior SHG activity (14x urea) and its propensity for non-centrosymmetric crystal packing make it a prime candidate for developing frequency-doubling devices, optical parametric oscillators, and materials for optical information processing [1]. Researchers in photonics and materials chemistry should prioritize this compound when exploring organic NLO materials.

Synthesis of High-Performance Dyes and Pigments

As a versatile building block with a tunable 'push-pull' electronic system, N-butyl-3-methyl-4-nitroaniline is an excellent intermediate for creating novel azo dyes and pigments with specific absorption wavelengths [1][2]. Its butyl group enhances solubility in organic solvents, facilitating industrial-scale synthesis and application in non-polar media.

Organic Semiconductor and Electronic Material Precursor

The DFT-confirmed modulation of the HOMO-LUMO gap via N-alkyl substitution makes this compound a valuable precursor for synthesizing organic semiconductor molecules or components for molecular electronics [1]. Its electronic properties can be further tuned through additional chemical modifications, offering a pathway to custom-designed materials.

Reference Compound for Crystallization Studies

The strong dependency of its SHG efficiency on the recrystallization solvent, as reported in the literature, makes this compound a useful model system for studying the impact of crystallization conditions on the bulk optical properties of organic materials [2]. This is valuable for both fundamental research and optimizing industrial crystallization processes.

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